Phosphonic acid, [2-(2-pyridinyl)ethyl]-
CAS No.: 101084-12-2
Cat. No.: VC18844270
Molecular Formula: C7H10NO3P
Molecular Weight: 187.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101084-12-2 |
|---|---|
| Molecular Formula | C7H10NO3P |
| Molecular Weight | 187.13 g/mol |
| IUPAC Name | 2-pyridin-2-ylethylphosphonic acid |
| Standard InChI | InChI=1S/C7H10NO3P/c9-12(10,11)6-4-7-3-1-2-5-8-7/h1-3,5H,4,6H2,(H2,9,10,11) |
| Standard InChI Key | IMDMRSKUJKZQQE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)CCP(=O)(O)O |
Introduction
Structural and Molecular Characteristics
The compound features a pyridine ring substituted at the 2-position with an ethyl chain terminating in a phosphonic acid group (-PO₃H₂). The IUPAC name, 2-pyridin-2-ylethylphosphonic acid, reflects this connectivity . Key structural attributes include:
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Pyridine moiety: A six-membered aromatic ring with a nitrogen atom at position 2, enabling π-π stacking and metal coordination .
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Ethyl linker: A two-carbon chain providing conformational flexibility while maintaining proximity between the pyridine and phosphonic acid groups.
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Phosphonic acid group: A tetrahedral phosphorus center bonded to three oxygen atoms (two hydroxyl, one double-bonded oxygen), conferring acidity and metal-chelating capability .
The canonical SMILES representation, C1=CC=NC(=C1)CCP(=O)(O)O, and InChIKey IMDMRSKUJKZQQE-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies .
Synthesis and Purification Strategies
Synthesis Pathways
The primary synthesis route involves converting dialkyl phosphonates to phosphonic acids. A widely adopted method employs bromotrimethylsilane (BrSiMe₃) under mild conditions :
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Esterification: Diethyl 2-(2-pyridinyl)ethylphosphonate (CAS 4972-36-5) serves as a precursor, synthesized via Arbuzov or Michaelis-Becker reactions .
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Dealkylation: Treatment with BrSiMe₃ cleaves ester groups, yielding the phosphonic acid:
This method minimizes side reactions, preserving the integrity of the pyridine ring .
Purification Techniques
Due to high polarity, purification employs:
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Recrystallization: From polar solvents like water-ethanol mixtures, achieving >95% purity.
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Column chromatography: Silica gel with eluents such as methanol/dichloromethane (1:10 v/v) .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions (cm⁻¹):
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P=O stretch: 1150–1250 (strong).
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Pyridine ring vibrations: 1450–1600 (C=C/C=N).
Nuclear Magnetic Resonance (NMR)
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¹H NMR (D₂O): Pyridine protons (δ 7.2–8.5 ppm), ethylenic protons (δ 2.5–3.5 ppm), and P-OH protons (δ 1.5–2.0 ppm, exchangeable) .
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³¹P NMR: Single peak near δ 15–20 ppm, characteristic of phosphonic acids .
Chemical Reactivity and Mechanistic Insights
Acid-Base Behavior
The phosphonic acid group exhibits two dissociation steps:
These values approximate typical phosphonic acids, enabling pH-dependent coordination .
Metal Coordination
The compound acts as a bidentate ligand, binding via pyridine nitrogen and phosphonate oxygen. Example complexes:
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Cu(II): Forms octahedral complexes with two ligands, enhancing catalytic activity in oxidation reactions .
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Fe(III): Stabilizes colloidal iron oxides in aqueous media, relevant to materials synthesis .
Applications in Scientific Research
Materials Science
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Metal-Organic Frameworks (MOFs): Serves as a linker for porous materials with high thermal stability .
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Surface Functionalization: Modifies oxide surfaces (e.g., TiO₂) for corrosion inhibition.
Biomedical Applications
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Bisphosphonate Analogues: Structural similarity to risedronate (a bone resorption inhibitor) suggests potential in osteoporosis treatment .
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Antimicrobial Agents: Pyridine-phosphonate conjugates exhibit activity against Gram-positive bacteria .
Comparison with Related Compounds
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